5-(Phenylsulfonyl)-1,2,3-thiadiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

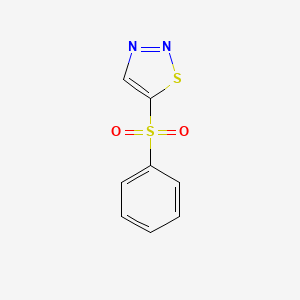

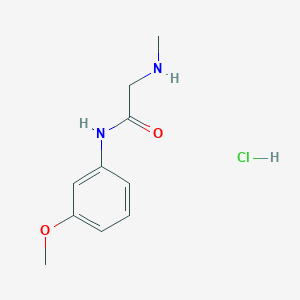

5-(Phenylsulfonyl)-1,2,3-thiadiazole is a small molecule with the chemical formula C8H8N4O4S3 . It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The reaction of benzenesulfonyl chloride with ethyl isonipecotate yielded ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, which was further converted into 1-(phenylsulfonyl)piperidin-4-carbohydrazide and 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol respectively .Molecular Structure Analysis

The molecular structure of 5-(Phenylsulfonyl)-1,2,3-thiadiazole consists of a thiadiazole ring attached to a phenylsulfonyl group . The average molecular weight is 320.369 .科学研究应用

Antiviral Applications

The phenylsulfonyl moiety has been investigated for its potential as an anti-SARS-CoV-2 and MERS-CoV-2 agent . Spirooxindole-based phenylsulfones synthesized through [3+2] cycloaddition reactions have shown promising results. These compounds, when tested individually against human coronaviruses, demonstrated potent activity and safety. Moreover, a synergistic effect was observed when combining potent spirooxindoles, leading to improved antiviral activity and host-cell safety .

Catalytic Applications

Sulfones, including phenylsulfonyl derivatives, are pivotal in organic synthesis. They have been used in catalytic desulfitative functionalizations , opening new avenues for research. These derivatives enable catalytic C–C and C–X bond construction, expanding the flexibility of C–S bonds and offering new perspectives in catalytic transformations .

Sensing Applications

Phenylsulfonyl compounds, such as 1-Phenylsulfonylindole-5-boronic acid, have been utilized in various sensing applications . These include homogeneous assays and heterogeneous detection systems, where the boronic acid moiety plays a crucial role in the sensing mechanism.

Drug Design and Medicinal Chemistry

Vinyl sulfone building blocks, closely related to phenylsulfonyl derivatives, have been widely used as potent irreversible inhibitors of cysteine proteases. These compounds are significant in drug design due to their ability to enhance binding affinity and prolong the resting time at the enzyme . The modification of vinyl sulfone reactivity from irreversible to reversible reactions with thiols has been studied, which is crucial for reducing undesired side reactions and toxicity .

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized from phenylsulfonyl compounds, possess a wide range of biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This makes them of great interest for the development of new therapeutic agents .

Synthetic Applications in Organic Synthesis

Phenylsulfonyl derivatives have been used in the synthesis of materials with functional groups such as difluoromethyl (CF2H), difluoromethylene (–CF2–), and difluoromethylidene (=CF2). These synthetic applications are crucial for the development of new materials and compounds within organic synthesis .

作用机制

属性

IUPAC Name |

5-(benzenesulfonyl)thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S2/c11-14(12,8-6-9-10-13-8)7-4-2-1-3-5-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGSAGIOMIQCCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN=NS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Phenylsulfonyl)-1,2,3-thiadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(phenylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2856367.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2856372.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2856373.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2856374.png)

![N-(3-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2856375.png)

![N-[2-(3-Oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2856387.png)

![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2856388.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2856390.png)